2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-phenylenediamine with glyoxylic acid, followed by cyclization to form the tetrahydroquinoxaline ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while reduction can produce 1,2,3,4-tetrahydroquinoxaline derivatives .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of nitrogen atoms.
Quinoxaline-2-carboxylic acid: A direct oxidation product of 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid.
Indole-3-acetic acid: A structurally related compound with different biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its tetrahydroquinoxaline ring system provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11-12H,3-4,6H2,(H,13,14) |
InChI Key |
KWDVFRWIXSGCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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